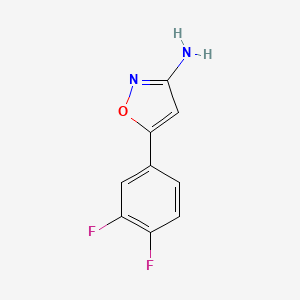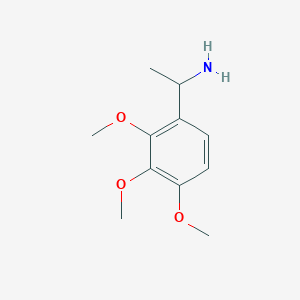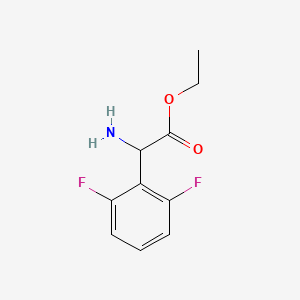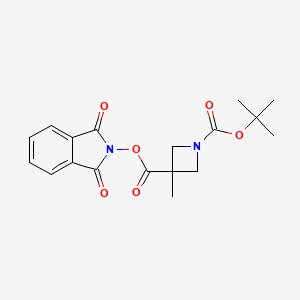
1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-YL) 3-methylazetidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a dioxoisoindoline moiety, and an azetidine ring, making it a unique structure for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl azetidine-1,3-dicarboxylate with a dioxoisoindoline derivative under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid .
- tert-butyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]piperazine-1-carboxylate .
Uniqueness
1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate stands out due to its combination of a tert-butyl group, a dioxoisoindoline moiety, and an azetidine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C18H20N2O6 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-17(2,3)25-16(24)19-9-18(4,10-19)15(23)26-20-13(21)11-7-5-6-8-12(11)14(20)22/h5-8H,9-10H2,1-4H3 |
InChI-Schlüssel |
ISYRLIAYSSKOMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


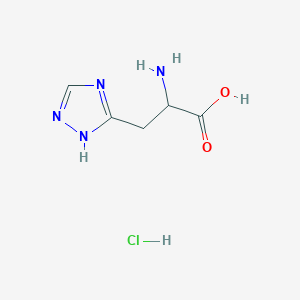
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
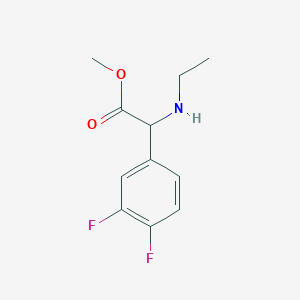
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)
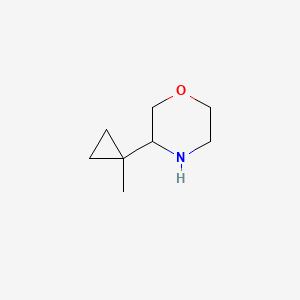
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
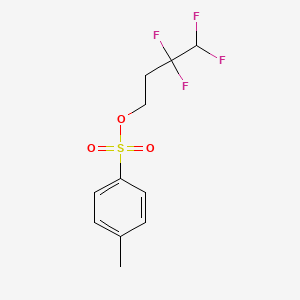
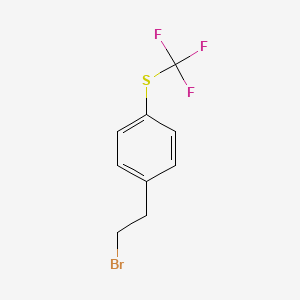
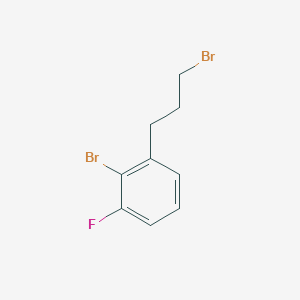
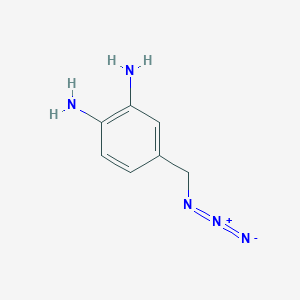
![((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13567847.png)
